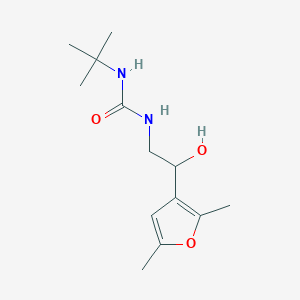
5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains both nitrogen and sulfur in its structure. In
Aplicaciones Científicas De Investigación
5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential use as an anti-inflammatory and analgesic agent. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, it may also act as a sodium channel blocker, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce pain in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models, which could make it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One direction could be to further investigate its mechanism of action, particularly with regard to its sodium channel blocking activity. Another direction could be to explore its potential use as a pesticide in agriculture. Additionally, it could be interesting to investigate its potential use as a building block for the synthesis of novel materials. Finally, further research could be conducted to explore its potential use as an anti-inflammatory and analgesic agent in medicine.
Métodos De Síntesis
The synthesis of 5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction between 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The resulting compound is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Propiedades
IUPAC Name |
5-(5-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-14-7(5-2-3-5)6(4-11-14)8-12-13-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAXJKAMYPGOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN=C(S2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)
![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)
![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
